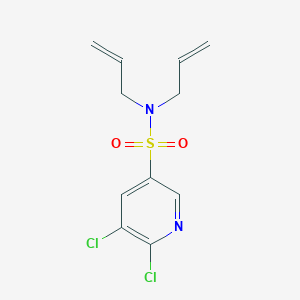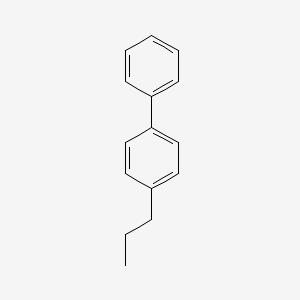![molecular formula C16H18BrNO2 B2620638 N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2094184-50-4](/img/structure/B2620638.png)
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide is an organic compound characterized by its unique structure, which includes a brominated aromatic ring, an ethoxy group, and a cyclopropyl group attached to a but-2-ynamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position of the aromatic ring.
Formation of the Cyclopropyl Group: The brominated intermediate is then reacted with cyclopropylamine to form the N-cyclopropyl derivative.
Alkyne Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
The major products depend on the specific reaction conditions but can include various substituted derivatives, reduced forms, or oxidized products of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the bromine atom and the cyclopropyl group can impart unique biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-bromo-2-methoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(5-chloro-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide is unique due to the combination of the bromine atom and the ethoxy group, which can influence its reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its interaction with biological targets and its overall stability .
Propiedades
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-3-5-16(19)18(14-7-8-14)11-12-10-13(17)6-9-15(12)20-4-2/h6,9-10,14H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVZAPLLEEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CN(C2CC2)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2620555.png)


![1-(3,4-diethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2620562.png)
![lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-1-yl}acetate](/img/structure/B2620563.png)



![2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B2620569.png)
![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide](/img/structure/B2620572.png)
![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
